Perfluorohept-3-ene
Overview
Description
Perfluorohept-3-ene is a fluorinated organic compound with the molecular formula C7F14. It is characterized by the presence of a double bond within a fully fluorinated carbon chain. This compound is known for its high chemical stability and resistance to degradation, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorohept-3-ene can be synthesized through several methods, including:
Electrochemical Fluorination: This method involves the electrochemical fluorination of heptene in the presence of hydrogen fluoride.
Direct Fluorination: Another approach is the direct fluorination of heptene using elemental fluorine.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrochemical fluorination due to its efficiency and scalability. The process is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride and fluorine .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can be used under controlled conditions.
Reducing Agents: Lithium aluminum hydride is a potential reducing agent, though its use is limited.
Nucleophiles: Common nucleophiles include hydroxide ions and amines.
Major Products:
Oxidation Products: Perfluoroheptanoic acid can be formed through oxidation.
Substitution Products: Various substituted perfluoroheptenes can be synthesized depending on the nucleophile used.
Scientific Research Applications
Perfluorohept-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and polymers.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its inert nature.
Industry: It is employed in the production of high-performance materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of perfluorohept-3-ene primarily involves its interaction with other molecules through its double bond and fluorine atoms. The compound’s high electronegativity and stability allow it to form strong interactions with various substrates, making it effective in applications requiring chemical resistance and durability .
Comparison with Similar Compounds
Perfluoro-1-heptene: Similar in structure but with the double bond at a different position.
Perfluorohexene: A shorter chain analogue with similar properties.
Uniqueness: Perfluorohept-3-ene’s unique position of the double bond and its fully fluorinated nature give it distinct chemical properties, such as higher stability and resistance to degradation compared to its analogues .
Properties
IUPAC Name |
(E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEWLONMSWUOCA-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(C(F)(F)F)(F)F)\F)(\C(C(C(F)(F)F)(F)F)(F)F)/F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895287 | |
Record name | (3E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-Tetradecafluorohept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100646-05-7, 71039-88-8 | |
Record name | (3E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-Tetradecafluorohept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorohept-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.